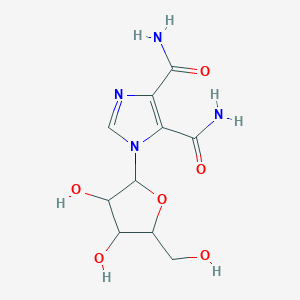![molecular formula C23H21F3 B14004727 1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14004727.png)
1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene is an organic compound with the molecular formula C31H29F3 It is a derivative of benzene, characterized by the presence of multiple fluorine atoms and a pentylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can produce quinones and hydroquinones, respectively.
Aplicaciones Científicas De Investigación
1,3-Difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes or receptors. These interactions can modulate the activity of biological pathways, making it a valuable compound in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Difluorobenzene: A simpler compound with only two fluorine atoms on the benzene ring.
1,4-Difluoro-2,5-dimethoxybenzene: Contains additional methoxy groups, leading to different chemical properties.
3,4-Difluoronitrobenzene: Contains nitro groups, which significantly alter its reactivity.
Uniqueness
1,3-Difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene is unique due to the combination of multiple fluorine atoms and a pentylphenyl group. This structure imparts distinct chemical properties, such as increased lipophilicity and stability, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C23H21F3 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene |
InChI |
InChI=1S/C23H21F3/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-11-22(23(26)14-18)19-12-20(24)15-21(25)13-19/h6-15H,2-5H2,1H3 |
Clave InChI |
QAVGDESNBGHOTL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=CC(=C3)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14004644.png)
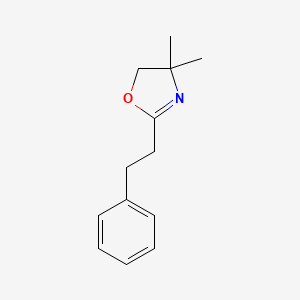
![3-[3-(Dimethylamino)propyl]-1,1-dimethyl-3-phenylpiperidin-1-ium iodide](/img/structure/B14004648.png)

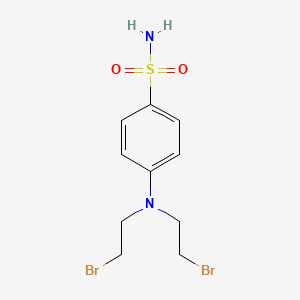
![6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one](/img/structure/B14004665.png)
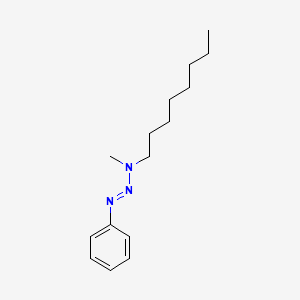
![2-chloro-N-(2-chloroethyl)-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B14004676.png)
![Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]-](/img/structure/B14004680.png)
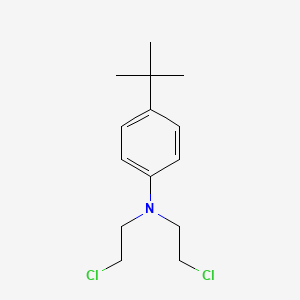

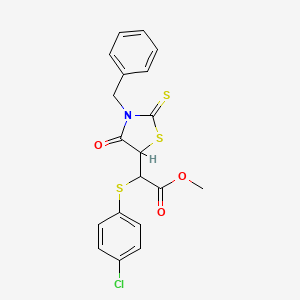
![2-(6-Chloro-4-methylsulfanylimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004710.png)
